(E/Z)-GSK-3
Overview
Description
(E/Z)-Glycogen Synthase Kinase-3 is a compound that exists in two geometric isomers, E and Z. These isomers are differentiated based on the spatial arrangement of substituents around the double bond. Glycogen Synthase Kinase-3 is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Glycogen Synthase Kinase-3 typically involves the formation of the double bond through various organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of (E/Z)-Glycogen Synthase Kinase-3 may involve large-scale Wittig reactions or other alkene-forming reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Glycogen Synthase Kinase-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkenes or alkynes.
Scientific Research Applications
Chemistry
In chemistry, (E/Z)-Glycogen Synthase Kinase-3 is used as a model compound to study geometric isomerism and reaction mechanisms. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions.
Biology
In biological research, Glycogen Synthase Kinase-3 is studied for its role in cellular signaling pathways. It is a key regulator in processes such as glycogen metabolism, cell differentiation, and apoptosis. Researchers use it to investigate the molecular mechanisms underlying these processes.
Medicine
In medicine, Glycogen Synthase Kinase-3 inhibitors are explored as potential therapeutic agents for diseases such as diabetes, Alzheimer’s disease, and cancer. The compound’s ability to modulate signaling pathways makes it a target for drug development.
Industry
In the industrial sector, (E/Z)-Glycogen Synthase Kinase-3 is used in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in chemical manufacturing.
Mechanism of Action
Glycogen Synthase Kinase-3 exerts its effects by phosphorylating target proteins on serine or threonine residues. This phosphorylation alters the activity of the target proteins, leading to changes in cellular processes. The kinase is regulated by various signaling pathways, including the Wnt and insulin pathways. Inhibition of Glycogen Synthase Kinase-3 can lead to increased glycogen synthesis and altered cell signaling, making it a potential target for therapeutic intervention.
Comparison with Similar Compounds
Similar Compounds
- Glycogen Synthase Kinase-1
- Glycogen Synthase Kinase-2
- Cyclin-Dependent Kinase-5
Uniqueness
(E/Z)-Glycogen Synthase Kinase-3 is unique due to its specific role in multiple cellular processes and its regulation by diverse signaling pathways. Unlike other kinases, it has a dual role in both promoting and inhibiting various cellular functions, depending on the context. This duality makes it a versatile and complex target for research and therapeutic development.
Properties
IUPAC Name |
(3Z)-3-(pyridin-2-ylmethylidene)-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(9-10-5-3-4-8-15-10)11-6-1-2-7-13(11)16-14/h1-9H,(H,16,17)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQONSWBHGBDSB-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CC=N3)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=CC=N3)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3367-88-2 | |
Record name | NSC116390 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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